molecular formula C18H20F3N3 B12474738 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No.: B12474738
M. Wt: 335.4 g/mol
InChI Key: NSPUNWYKBWOAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a chemical compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group and a 4-(trifluoromethyl)benzyl group. Compounds with piperazine rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution Reactions: The piperazine ring is then substituted with pyridin-3-ylmethyl and 4-(trifluoromethyl)benzyl groups using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-ylmethyl)piperazine: Lacks the 4-(trifluoromethyl)benzyl group.

    4-[4-(Trifluoromethyl)benzyl]piperazine: Lacks the pyridin-3-ylmethyl group.

    1-Benzyl-4-(trifluoromethyl)piperazine: Similar structure but different substituents.

Uniqueness

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both pyridin-3-ylmethyl and 4-(trifluoromethyl)benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H20F3N3

Molecular Weight

335.4 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)17-5-3-15(4-6-17)13-23-8-10-24(11-9-23)14-16-2-1-7-22-12-16/h1-7,12H,8-11,13-14H2

InChI Key

NSPUNWYKBWOAIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.